molecular formula C9H6BrNO B1272387 4-Bromoindole-3-carboxaldehyde CAS No. 98600-34-1

4-Bromoindole-3-carboxaldehyde

Cat. No. B1272387
CAS RN: 98600-34-1
M. Wt: 224.05 g/mol
InChI Key: IPAFHZDRYAWZOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Catalytic Enolate Arylation and β-Carbolines Synthesis

The synthesis of substituted β-carbolines has been achieved through the catalytic enolate arylation reaction of ketones using various 3-bromoindole derivatives. This process allows for the incorporation of functionality at the carboline C-4 position in a one-pot protocol, demonstrating an efficient approach to modifying the indole structure .

Palladium-Catalyzed Regioselective Hydrodebromination

A novel method for the selective preparation of 4-bromoindoles has been developed, utilizing Pd(OAc)2/rac-BINAP catalytic reactions. This technique transforms 4,6-dibromoindoles to 4-bromoindoles with high regioselectivity and has been applied to the enantioselective synthesis of indolodioxane U86192A, an antihypertensive agent .

N-Heterocyclic Carbene-Catalyzed Cyclization

The [4 + 2] cyclization of 2-bromo-2-enal with 3-alkylenyloxindoles, catalyzed by N-heterocyclic carbene (NHC), produces spirocarbocyclic oxindoles. This reaction proceeds under mild conditions and yields products with high diastereoselectivities, which are valuable in molecular biology and pharmacy due to the easy availability of starting materials and the potential utility of the products .

Spiropyrazoline Oxindoles Synthesis

A formal [4 + 1] annulation reaction between 3-bromooxindoles and in situ-derived 1,2-diaza-1,3-dienes has been developed. This method provides a mild approach for synthesizing spiropyrazoline oxindoles, which are of biological interest, in high yields. A one-pot, three-component variant of this reaction also yields the desired products efficiently .

Regioselective Dibromination and Derivative Synthesis

Methyl indole-3-carboxylate undergoes regioselective dibromination to yield methyl 5,6-dibromoindole-3-carboxylate. This compound can be converted to 5,6-dibromoindole through a one-pot, microwave-mediated process. These dibromoindoles serve as building blocks for synthesizing natural and non-natural derivatives, including meridianin F and 5,6-dibromo-2'-demethylaplysinopsin .

Lithiation of Azafulvene Dimer

The dimer of 3-bromo-6-dimethylamino-1-azafulvene functions as a formal equivalent of 4-lithiopyrrole-2-carboxaldehyde, facilitating the synthesis of 4-mono- and 4,5-disubstituted pyrrole-2-carboxaldehydes. This precursor is particularly useful for generating substituted pyrroles .

Benzo[f]isoindole-4,9-diones Synthesis

The synthesis of benzo[f]isoindole-4,9-diones starts from the reaction of 2,3-bis(bromomethyl)-1,4-dimethoxynaphthalene with primary amines. An alternative synthesis involves 2,3-bis(bromomethyl)-1,4-naphthoquinone, leading to 2,3-dihydrobenzo[f]isoindoles that spontaneously oxidize to the desired diones .

Synthesis of 4-Bromo-1,2-dihydroisoquinolines

4-Bromo-1,2-dihydroisoquinolines have been synthesized from 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles using a rhodium catalyst. The proposed key intermediate in this reaction is a bromonium ylide, formed by the intramolecular attack of the benzyl bromide on the α-imino rhodium carbene .

Synthesis and Biological Activity of Bromoindoles

Novel 5-methoxyindole-3-carboxylic acids with bromine at the 6-position have been synthesized and decarboxylated to yield 5-methoxy-6-bromolndoles. These compounds are of interest as precursors for the synthesis of analogs of biologically active compounds .

Bronsted Acid-Catalyzed Enol-Ether Formation

A Bronsted acid-catalyzed synthetic methodology has been developed for the formation of 3-(alkoxymethylene)indolin-2-ones from 2-hydroxyindole-3-carboxaldehydes. This one-step procedure involves treating variously substituted 2-hydroxyindole-3-carboxaldehydes with alcohols in the presence of Bronsted acids, yielding a series of indolin-2-one-based enol-ethers in excellent yields10.

Scientific Research Applications

Synthesis Techniques

  • 4-Bromoindole-3-carboxaldehyde (4) has been synthesized through the Vilsmeier reaction using N,N-dimethylformamide and POCl_3, with a total yield of approximately 62.0%. The structure of the synthesized compound was confirmed using 1H NMR and IR techniques (Xue Zhong-jun, 2005).

Applications in Chemical Synthesis

  • The compound has been used in the synthesis of β- and γ-carbolines from N-substituted 3-iodoindole-2-carboxaldehydes and 2-bromoindole-3-carboxaldehydes. These carbolines are produced through coupling and cyclization processes, using PdCl2(PPh3)2/CuI as a catalyst. This method provides a direct route to synthesize alkynylindole carboxaldehydes, which are further converted to carbolines either through copper-catalyzed or thermal processes (Haiming Zhang & R. Larock, 2002).

In Sensing and Removal Applications

  • 5-Bromoindole-3-carboxaldehyde ethylthiosemicarbazone, synthesized from a similar bromoindole derivative, has been used as a probe for Hg(II) sensing and removal. It exhibits blue fluorescence in dichloromethane and can detect and extract Hg(II) from water, making it a candidate for monitoring Hg(II) in water (Yuanyuan Che et al., 2016).

In Pharmaceutical Synthesis

  • A method for the selective preparation of 4-bromoindoles, including 4-bromoindole-3-carboxaldehyde, has been developed using Pd(OAc)2/rac-BINAP catalytic reactions. This method has been applied in the enantioselective synthesis of indolodioxane U86192A, an antihypertensive agent (Junghyun Chae & Stephen L Buchwald, 2004).

In Organic Synthesis

  • Palladium-catalyzed carbonylations of unprotected bromoindoles, including 4-bromoindole-3-carboxaldehyde, have been conducted successfully with different N- and O-nucleophiles. This approach provides a direct one-step synthesis of various indole carboxylic acid derivatives, useful in the synthesis of CNS active amphetamine derivatives (Kamal Kumar et al., 2004).

Antibacterial Applications

  • The effect of bromination on the quorum sensing-inhibiting properties of indole carboxaldehydes, including 4-bromoindole-3-carboxaldehyde, has been studied. Bromination significantly increases the potency of these compounds in inhibiting quorum sensing-mediated behaviors, which has implications for mitigating pathogenesis in bacterial communication (C. Kemp et al., 2021).

Safety And Hazards

4-Bromoindole-3-carboxaldehyde is harmful if swallowed and causes skin and eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If swallowed, one should call a poison center or doctor . If it gets on the skin, it should be washed off with plenty of soap and water .

Future Directions

Indole derivatives like 4-Bromoindole-3-carboxaldehyde have potential applications in mitigating pathogenesis by inhibiting quorum sensing . Future research could explore the use of these compounds in combination with antibiotics for enhanced results . Additionally, the effect of bromination on the quorum sensing inhibiting capabilities of indole carboxaldehydes could be further investigated .

properties

IUPAC Name

4-bromo-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-2-1-3-8-9(7)6(5-12)4-11-8/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAFHZDRYAWZOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376790
Record name 4-Bromoindole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromoindole-3-carboxaldehyde

CAS RN

98600-34-1
Record name 4-Bromoindole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1H-indole-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

POCl3 (1.02 g, 6.63 mmol) was added dropwise to ice cold DMF (3 mL) and stirred for 15 min. 4-Bromoindole (1.00 g, 5.10 mmol) in DMF (1 mL) was added slowly. The mixture was heated to 35° C. with continuous stirring for 1.20 h (yellow precipitation was formed). The reaction mixture was cold on ice and treated with ice and 20% W/w aq. NaOH to pH 14 (pink color). Heating at reflux for 15 min. afforded a yellow clear solution, which formed a white precipitation when allowed to attain rt. The precipitation was filtered off, rinsed with ice cold water and dried under reduced pressure over weekend to give the title compound (1.14 g, 65%) as an off white solid. MS (ESI+) for C9H6BrNO m/z 224 (M+H)+.
Name
Quantity
1.02 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromoindole-3-carboxaldehyde
Reactant of Route 2
Reactant of Route 2
4-Bromoindole-3-carboxaldehyde
Reactant of Route 3
Reactant of Route 3
4-Bromoindole-3-carboxaldehyde
Reactant of Route 4
4-Bromoindole-3-carboxaldehyde
Reactant of Route 5
4-Bromoindole-3-carboxaldehyde
Reactant of Route 6
4-Bromoindole-3-carboxaldehyde

Citations

For This Compound
23
Citations
W Ni, H Song, L Wang, Y Liu, Q Wang - Molecules, 2023 - mdpi.com
… Among them, the N-benzyl-11-butanehydrazone of matrine formed with 4-bromoindole-3-carboxaldehyde exhibited the best anti-TMV activity (65.8, 71.8 ± 2.8, 66.8 ± 1.3 and 69.5 ± 3.1…
Number of citations: 5 www.mdpi.com
JR Davies, PD Kane, CJ Moody - The Journal of Organic …, 2005 - ACS Publications
… The 4-bromotryptophan 40 was prepared in a conventional manner from 4-bromoindole-3-carboxaldehyde 18 by condensation with nitromethane, lithium aluminum hydride reduction of …
Number of citations: 82 pubs.acs.org
MC Bagley, SL Hind, CJ Moody - Tetrahedron Letters, 2000 - Elsevier
… Thus, Wadsworth Emmons reaction of N-Boc-4-bromoindole-3-carboxaldehyde 14 with trimethyl 2-[N-(tert-butoxycarbonyl)amino]phosphonoacetate (itself prepared in 93% yield by a …
Number of citations: 86 www.sciencedirect.com
L Wang, T Lei, F Wang, S Jiang, G Yan - Tetrahedron Letters, 2021 - Elsevier
… Our synthetic efforts commenced with 4-bromoindole-3-carboxaldehyde 2 as the key starting material; this compound is commercially available, and can also be prepared easily from …
Number of citations: 5 www.sciencedirect.com
FN Palmer, F Lach, C Poriel, AG Pepper… - Organic & …, 2005 - pubs.rsc.org
… The synthesis of the model compound 10 started with the known 4-bromoindole-3-carboxaldehyde 11 53 that was converted into the corresponding tryptamine by conventional means …
Number of citations: 50 pubs.rsc.org
Y Xia, X Zheng, E Wang, D Li… - Royal Society Open …, 2018 - royalsocietypublishing.org
… The commercially available 4-bromoindole-3-carboxaldehyde 26 was reacted with CH 3 I and BnBr to give rise to N-alkylation 27a–b, respectively. The Wittig reaction of aldehyde …
Number of citations: 4 royalsocietypublishing.org
MC Bagley, CJ Moody, AG Pepper - Tetrahedron Letters, 2000 - Elsevier
… Thus, Vilsmeier formylation of 4-bromoindole 6 gave the known 5 4-bromoindole-3-carboxaldehyde 7 in good yield. Henry reaction of the aldehyde with nitromethane gave the …
Number of citations: 54 www.sciencedirect.com
R Ramachanderan, S Schramm, B Schaefer - ChemTexts, 2023 - Springer
According to recent studies, migraine affects more than 1 billion people worldwide, making it one of the world’s most prevalent diseases. Although this highly debilitating illness has …
Number of citations: 2 link.springer.com
L Bernardi - core.ac.uk
In this work, the enantioselective synthesis of atropisomeric indolylquinoline systems using a central-to-axial chirality conversion approach is presented. This methodology consists, first …
Number of citations: 4 core.ac.uk
G Zhi‐Ping, L Xiao‐Tian - Acta Chimica Sinica English Edition, 1985 - Wiley Online Library
Chuangxinmycin was shown by chemical correlation to have 35, 4R configuration as shown by 1. It is surprising that I has the opposite absolute configuration as indolmycin (7) with the …
Number of citations: 0 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.